molecular formula C15H22N2O B4699428 1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol

1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol

Cat. No. B4699428
M. Wt: 246.35 g/mol
InChI Key: SMFXJSADFFRQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white crystalline powder with a molecular weight of 317.47 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an antitumor agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has also been investigated for its potential use as an anti-inflammatory and analgesic agent.

Mechanism of Action

The exact mechanism of action of 1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol is not fully understood. However, studies have suggested that it exerts its antitumor activity by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits the AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol exhibits low toxicity and has no significant effect on the normal cells. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol. One of the areas of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the investigation of the compound's potential as a drug delivery system. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more potent analogs of 1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol is also an area of interest for future research.
Conclusion:
In conclusion, 1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol is a promising compound with potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. Its low toxicity and high selectivity towards cancer cells make it an ideal candidate for the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

properties

IUPAC Name

1-[1-(3-methylbutyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-4-14(18)15-16-12-7-5-6-8-13(12)17(15)10-9-11(2)3/h5-8,11,14,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFXJSADFFRQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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